Cas no 23543-66-0 (Ethanone,1-(3-methyl-1H-indol-1-yl)-)
23543-66-0 structure
Product Name:Ethanone,1-(3-methyl-1H-indol-1-yl)-
Numero CAS:23543-66-0
MF:C11H11NO
MW:173.211142778397
CID:257334
PubChem ID:31979
Update Time:2025-04-19
Ethanone,1-(3-methyl-1H-indol-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethanone,1-(3-methyl-1H-indol-1-yl)-
- 1-(3-methylindol-1-yl)ethanone
- 1-(3-methyl-1H-indol-1-yl)ethanone
- 1-acetyl-3-methylindole
- 1-acetyl-3-methyl-indole
- 1-Acetylskatole
- 1H-Indole, 1-acetyl-3-methyl-
- 3-methyl-N-acetylindole
- BRN 0127655
- INDOLE, 1-ACETYL-3-METHYL-
- N-acetyl 3-methyl indole
- N-Acetyl-3-methylindole
- N-Acetylskatole
- NSC79240
- 1-(3-Methyl-1H-indol-1-yl)ethan-1-one
- 1-(3-methyl-1H-indol-1-yl)-ethanone
- D27BUG43N1
- 5-20-07-00073 (Beilstein Handbook Reference)
- BWMWADPREVTFDJ-UHFFFAOYSA-N
- WLN: T56 BNJ BV1 D1
- 1-acetyl-3-methyl-1H-indole
- 1H-Indole, 1-acetyl-3-methyl- (9CI)
- SKATOLE, 1-ACETYL-
- DTXSID00178132
- Ethanone, 1-(3-methyl-1H-indol-1-yl)-
- NSC-79240
- 3-Methyl-1-acetyl-1H-indole
- UNII-D27BUG43N1
- 23543-66-0
- NSC 79240
- SCHEMBL887130
- AKOS004907510
- InChI=1/C11H11NO/c1-8-7-12(9(2)13)11-6-4-3-5-10(8)11/h3-7H,1-2H
-
- Inchi: 1S/C11H11NO/c1-8-7-12(9(2)13)11-6-4-3-5-10(8)11/h3-7H,1-2H3
- Chiave InChI: BWMWADPREVTFDJ-UHFFFAOYSA-N
- Sorrisi: O=C(C)N1C=C(C)C2C=CC=CC1=2
Proprietà calcolate
- Massa esatta: 173.08413
- Massa monoisotopica: 173.084
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 13
- Conta legami ruotabili: 0
- Complessità: 214
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 22A^2
- XLogP3: 2.2
Proprietà sperimentali
- Densità: 1.09
- Punto di fusione: 64-65℃
- Punto di ebollizione: 282.6°C at 760 mmHg
- Punto di infiammabilità: 124.7°C
- Indice di rifrazione: 1.575
- PSA: 22
- LogP: 2.60980
Ethanone,1-(3-methyl-1H-indol-1-yl)- Letteratura correlata
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
23543-66-0 (Ethanone,1-(3-methyl-1H-indol-1-yl)-) Prodotti correlati
- 22948-94-3(1-Acetyl-1H-indole-3-carbaldehyde)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti